![molecular formula C17H20N2O3 B2614389 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide CAS No. 2097926-34-4](/img/structure/B2614389.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

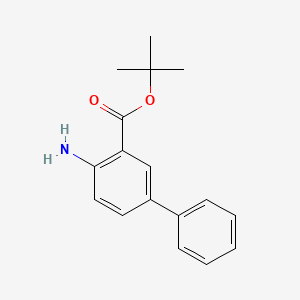

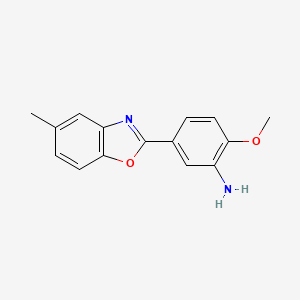

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide, also known as BDP-9066, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 is a piperidine-based compound that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

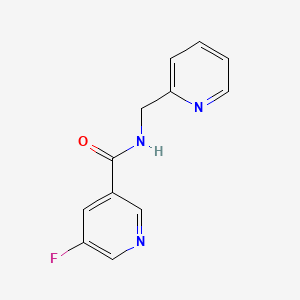

Positron Emission Tomography Imaging

Compounds structurally related to "N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide" have been studied for their potential use in Positron Emission Tomography (PET) imaging, particularly targeting dopamine D2 receptors. This application is critical for understanding neurological conditions and the effects of pharmaceuticals on the brain. For instance, [18F]-labeled benzamides have demonstrated suitability for PET imaging studies due to their selective binding to dopamine receptors, highlighting their importance in neuroimaging and potential drug development (Mach et al., 1993).

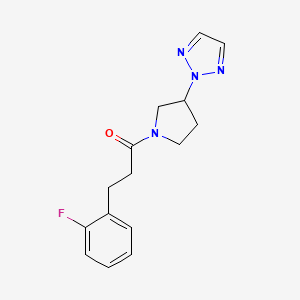

Catalysis and Chemical Synthesis

Research has also focused on the role of benzamide derivatives in catalysis, such as in the platinum-catalyzed intermolecular hydroamination of unactivated olefins. This demonstrates the compound's utility in facilitating chemical reactions that are fundamental in organic synthesis, thereby contributing to the development of new materials and pharmaceuticals (Wang and Widenhoefer, 2004).

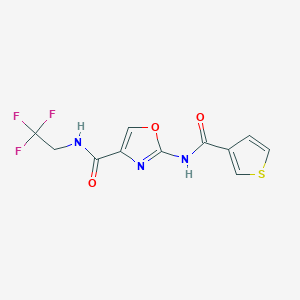

Antimicrobial and Antitubercular Activity

Some derivatives have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with non-cytotoxic nature towards human cell lines. This positions them as potential candidates for developing new antitubercular drugs, addressing the global health challenge of tuberculosis resistance (Nimbalkar et al., 2018).

Anticancer Research

Furthermore, benzene-carboxamide derivatives have been explored for their cytotoxic effects against cancer cell lines, such as breast cancer cells. This highlights the compound's potential application in cancer research, where understanding the molecular mechanisms of its action could lead to new therapeutic strategies (Kelly et al., 2007).

Antipsychotic and Antiarrhythmic Potential

The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents indicate the compound's relevance in psychiatric medicine. Additionally, benzamides with trifluoroethoxy ring substituents have shown oral antiarrhythmic activity in preclinical models, suggesting potential applications in cardiovascular diseases (Norman et al., 1996; Banitt et al., 1977).

Wirkmechanismus

Mode of Action

It’s worth noting that compounds with similar structures have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Biochemical Pathways

It’s known that similar compounds can affect cell cycle progression and induce apoptosis, which are critical pathways in cell growth and survival .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide and similar compounds have been shown to have potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines . This suggests that the compound may have significant molecular and cellular effects, potentially through the induction of apoptosis and cell cycle arrest .

Action Environment

Environmental factors can significantly impact the effectiveness of a compound, including temperature, pH, and the presence of other molecules .

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c20-17(19-7-5-14(6-8-19)13-2-3-13)18-10-12-1-4-15-16(9-12)22-11-21-15/h1,4,9H,2-3,5-8,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJJJZBGZDJNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2614308.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2614309.png)

![N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2614315.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2614316.png)

![2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2614317.png)

![1-(3-bromo-4-methoxybenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2614320.png)

![5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2614326.png)